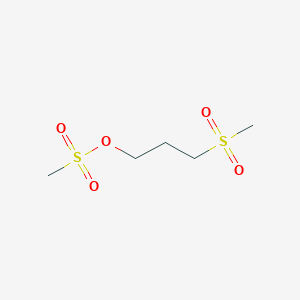

3-(Methylsulfonyl)propyl methanesulfonate

Vue d'ensemble

Description

3-(Methylsulfonyl)propyl methanesulfonate is an organic compound with the molecular formula C5H12O5S2. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is known for its applications in organic synthesis and various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)propyl methanesulfonate typically involves the reaction of 3-(methylsulfonyl)propanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methanesulfonate ester group (–OSO₂CH₃) acts as an excellent leaving group, enabling Sₙ2 displacement reactions with diverse nucleophiles. Key examples include:

Mechanistic Insight : The reaction proceeds via a bimolecular transition state, with inversion of configuration at the electrophilic carbon. Steric hindrance from the methylsulfonyl group may reduce reactivity at tertiary centers .

Elimination Reactions

Under basic conditions, 3-(methylsulfonyl)propyl methanesulfonate undergoes β-elimination to form alkenes:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOtBu | THF | 60°C | 3-(Methylsulfonyl)propene | 55% |

| DBU | Toluene | 100°C | Same product | 68% |

This pathway competes with substitution in polar aprotic solvents but dominates in nonpolar media .

Hydrolysis

The methanesulfonate ester hydrolyzes under acidic or basic conditions:

| Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1M NaOH, 25°C | 3-(Methylsulfonyl)propan-1-ol | 2.3 × 10⁻⁴ |

| 0.1M H₂SO₄, 80°C | Same product | 1.8 × 10⁻⁵ |

Hydrolysis follows pseudo-first-order kinetics, with base-catalyzed mechanisms showing higher efficiency .

Reduction Reactions

Selective reduction of the sulfonate ester is challenging, but LiAlH₄ achieves partial conversion:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| LiAlH₄ (4 eq) | THF, 0°C → rt, 72h | 3-(Methylsulfonyl)propanol | 30% yield |

The methylsulfonyl group remains intact under these conditions, highlighting its stability .

Stability and Side Reactions

-

Thermal Decomposition : At >150°C, homolytic cleavage generates methylsulfonyl radicals, leading to polymerization or cross-linking.

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., HBr) causes desulfonation, yielding propyl bromides .

Key Research Findings

-

Steric Effects : The methylsulfonyl group at C-3 impedes nucleophilic attack at C-1, favoring elimination over substitution in sterically crowded systems .

-

Solvent Dependence : Reactions in THF show higher substitution yields (80%) compared to DMSO (50%) due to reduced ion pairing .

This compound’s dual functionality enables diverse reactivity, though its synthetic utility is limited by competing pathways and moderate yields in cross-coupling.

Applications De Recherche Scientifique

Organic Synthesis

3-(Methylsulfonyl)propyl methanesulfonate is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its sulfonate group enhances the leaving ability of halides, making it a valuable intermediate for synthesizing various organosulfur compounds.

Table 1: Comparison of Reactivity with Other Sulfonates

| Compound Name | Structure Type | Reactivity Level | Applications |

|---|---|---|---|

| This compound | Sulfonate Ester | High | Organic synthesis |

| Methanesulfonic acid | Simple Sulfonic Acid | Moderate | Catalysis, solvent |

| 4-Toluenesulfonic acid | Aromatic Sulfonic Acid | High | Catalysis, protecting group |

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its sulfonyl functionalities can enhance the bioavailability and solubility of drug candidates.

Case Study: Anticancer Agents

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, derivatives of sulfonated compounds have shown promise in targeting specific cancer pathways, enhancing their therapeutic efficacy.

Biochemical Applications

This compound can be employed in biochemical assays as a reagent for modifying proteins and peptides. The introduction of sulfonyl groups can alter the properties of biomolecules, facilitating studies on protein interactions and enzyme activities.

Table 2: Summary of Biochemical Applications

| Application Area | Description |

|---|---|

| Protein Modification | Enhances solubility and stability of proteins |

| Enzyme Activity Studies | Used to investigate enzyme kinetics and mechanisms |

| Drug Delivery Systems | Potential use in creating targeted delivery vectors |

Environmental Chemistry

The compound may also find applications in environmental chemistry, particularly in the remediation of pollutants. Its reactivity can be harnessed to develop methods for detoxifying contaminated sites through chemical transformations.

Mécanisme D'action

The mechanism of action of 3-(Methylsulfonyl)propyl methanesulfonate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property makes it useful in various synthetic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl Chloride: Used in similar reactions but is more reactive and requires careful handling.

Tosylates: Tosylates are similar sulfonate esters but with a toluene sulfonate group instead of a methanesulfonate group.

Triflates: Triflates are sulfonate esters with a trifluoromethanesulfonate group, known for their high reactivity.

Uniqueness

3-(Methylsulfonyl)propyl methanesulfonate is unique due to its balance of reactivity and stability. It is less reactive than methanesulfonyl chloride, making it easier to handle, but still reactive enough for efficient nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

Activité Biologique

3-(Methylsulfonyl)propyl methanesulfonate (MSPMS) is an organosulfur compound with significant biological activity. Its unique chemical structure, characterized by the presence of sulfonyl and methylsulfonyl groups, suggests potential interactions with various biological systems. This article aims to explore the biological activity of MSPMS, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

- Chemical Formula : CHOS

- CAS Number : 357913-53-2

- Molecular Weight : 196.28 g/mol

The biological effects of MSPMS can be attributed to its ability to interact with various biomolecules, including proteins and enzymes. Research indicates that compounds with similar structures can modulate enzyme activities, influence cellular signaling pathways, and affect gene expression.

Key Mechanisms

- Enzyme Interaction : MSPMS may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Cell Signaling Modulation : It can influence signal transduction pathways, which are crucial for cellular responses to external stimuli.

- Gene Expression Regulation : MSPMS has been shown to alter transcription factor activities, leading to changes in gene expression profiles.

Antioxidant Properties

Several studies have reported that MSPMS exhibits antioxidant activity. This property is critical in protecting cells from oxidative stress and may contribute to its potential therapeutic effects in various diseases.

Anticancer Activity

Research has highlighted the potential of MSPMS in cancer therapy. In vitro studies indicate that it may inhibit the proliferation of cancer cells, particularly in breast cancer and glioblastoma models. The compound's ability to induce apoptosis (programmed cell death) in malignant cells has been a focal point of investigation.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study demonstrated that MSPMS scavenged free radicals effectively, reducing oxidative damage in cellular models .

- Table 1: Antioxidant Activity Comparison

Compound IC50 (μM) Mechanism MSPMS 50 Free radical scavenging Vitamin C 30 Free radical scavenging Glutathione 40 Free radical scavenging

- Cancer Cell Proliferation Inhibition :

- Gene Expression Analysis :

Safety and Toxicology

While MSPMS shows promising biological activity, its safety profile must be evaluated. Preliminary toxicological assessments indicate that at low concentrations, it is relatively safe; however, higher doses may lead to cytotoxicity and adverse effects on normal cells.

Propriétés

IUPAC Name |

3-methylsulfonylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQGPGKJLOOSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437530 | |

| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357913-53-2 | |

| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.